(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride

Description

Chemical Identification and Nomenclature

This compound represents a substituted pyrrolidine derivative with distinct structural characteristics that define its chemical identity and properties. The compound is formally identified by the Chemical Abstracts Service number 1989672-09-4, establishing its unique position within chemical databases and regulatory frameworks. The systematic International Union of Pure and Applied Chemistry name precisely describes the molecular structure: this compound, which unambiguously defines the substitution pattern and salt formation.

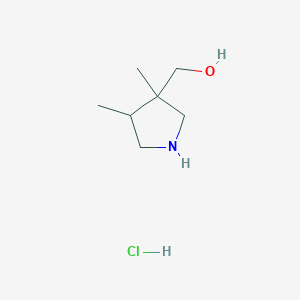

The molecular structure consists of a five-membered pyrrolidine ring bearing two methyl substituents at positions 3 and 4, with an additional hydroxymethyl group attached to the carbon at position 3. The hydrochloride salt form indicates the protonation of the nitrogen atom and association with a chloride counterion. The molecular formula is expressed as C₇H₁₅NO·HCl, reflecting the composition of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, one oxygen atom, and the hydrochloride component.

The International Chemical Identifier string provides a standardized representation: InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6,2)5-9;/h6,8-9H,3-5H2,1-2H3;1H, while the corresponding International Chemical Identifier Key offers a compressed format: NSMTXJHFLGICRI-UHFFFAOYSA-N. These identifiers ensure precise communication of the molecular structure across different chemical information systems and databases.

The stereochemical considerations of this compound are particularly noteworthy, as the substitution pattern creates potential for different spatial arrangements of the substituents. The presence of methyl groups at both the 3 and 4 positions of the pyrrolidine ring, combined with the hydroxymethyl group, creates a complex three-dimensional architecture that influences both the physical properties and chemical reactivity of the molecule.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of pyrrolidine chemistry, which has evolved significantly since the initial discovery and characterization of the parent pyrrolidine structure. Pyrrolidine itself, also known as tetrahydropyrrole, was first identified and characterized in the early development of heterocyclic chemistry, establishing the foundation for subsequent derivatives and modifications.

The systematic exploration of substituted pyrrolidines gained momentum as organic chemists recognized the significant potential of these compounds as building blocks for more complex molecular architectures. The specific substitution pattern found in this compound represents an advancement in synthetic methodology that allows for precise control over the positioning of functional groups on the pyrrolidine scaffold.

Industrial production methods for pyrrolidine derivatives have historically relied on the reaction of 1,4-butanediol with ammonia under specific temperature and pressure conditions, typically 165–200 degrees Celsius and 17–21 megapascals, in the presence of cobalt and nickel oxide catalysts supported on alumina. These foundational methods provided the technological basis for developing more specialized derivatives such as this compound.

The emergence of this specific compound reflects the growing sophistication in synthetic organic chemistry, where researchers have developed increasingly precise methods for introducing multiple substituents onto heterocyclic frameworks. The ability to selectively place methyl groups at specific positions while simultaneously incorporating a hydroxymethyl functionality demonstrates the advancement of both synthetic methodology and analytical techniques that enable accurate characterization of complex molecular structures.

Recent developments in pyrrolidine synthesis have incorporated innovative approaches, including photo-promoted ring contraction reactions and advanced cyclization strategies, which have expanded the accessible chemical space for pyrrolidine derivatives. These methodological advances have facilitated the preparation of compounds like this compound with improved efficiency and selectivity.

Role of Pyrrolidine Derivatives in Organic Chemistry

Pyrrolidine derivatives occupy a central position in organic chemistry due to their remarkable versatility as synthetic intermediates and their prevalence in biologically active compounds. The pyrrolidine scaffold appears in numerous natural products and pharmaceutical molecules, establishing its significance beyond purely synthetic applications. The structural features of pyrrolidine derivatives, including their conformational properties and electronic characteristics, make them valuable components in drug discovery and development processes.

The five-membered pyrrolidine ring provides several advantageous properties that enhance its utility in organic synthesis. The cyclic structure imparts conformational rigidity compared to linear analogs, while the nitrogen atom introduces basicity and hydrogen bonding capabilities. These characteristics enable pyrrolidine derivatives to function effectively as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis.

Compounds such as this compound exemplify the potential for structural modification that pyrrolidine derivatives offer. The combination of methyl substituents and hydroxymethyl functionality creates opportunities for further chemical transformation through various reaction pathways. The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, esterification reactions, or serve as a site for further functionalization.

The strategic importance of pyrrolidine derivatives in medicinal chemistry is demonstrated by their incorporation into numerous pharmaceutical agents. The pyrrolidine ring system appears in compounds targeting the central nervous system, including various receptor modulators and enzyme inhibitors. The structural diversity achievable through different substitution patterns allows for fine-tuning of biological activity and pharmacological properties.

Recent research has highlighted the application of pyrrolidine derivatives in asymmetric synthesis, where their chiral properties can be exploited to control stereochemical outcomes in complex synthetic transformations. The development of new synthetic methodologies, including cascade reactions and ring contraction strategies, has expanded the accessible chemical space for pyrrolidine derivatives, enabling the preparation of previously challenging molecular architectures.

The physical and chemical properties of pyrrolidine derivatives make them suitable for various applications beyond traditional organic synthesis. Their polar surface area values, hydrogen bonding capabilities, and lipophilicity characteristics position them as valuable components in material science applications and as intermediates in the synthesis of specialty chemicals.

| Property | Pyrrolidine | Substituted Pyrrolidines | (3,4-Dimethylpyrrolidin-3-yl)methanol |

|---|---|---|---|

| Molecular Weight | 71.12 g/mol | Variable | 129.20 g/mol |

| Polar Surface Area | 12.03 Ų | Variable | Enhanced due to hydroxyl group |

| Hydrogen Bond Acceptors | 1 | 1-2 | 2 |

| Hydrogen Bond Donors | 1 | 1-2 | 2 |

| Basicity (approximate) | High | Moderate to High | Moderate |

The continued development of pyrrolidine chemistry has been facilitated by advances in analytical techniques that enable precise characterization of complex derivatives. Modern spectroscopic methods and computational approaches provide detailed insights into the three-dimensional structures and electronic properties of these compounds, supporting rational design strategies for new derivatives with targeted properties.

Properties

IUPAC Name |

(3,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6,2)5-9;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMTXJHFLGICRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1(C)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diamine Precursors

A foundational approach involves cyclizing 1,4-diamine intermediates to form the pyrrolidine ring. For example, reacting 2,3-dimethyl-1,4-diaminobutane with carbonyl compounds like ketones or aldehydes under acidic conditions could induce ring closure via imine formation, followed by reduction to yield the saturated pyrrolidine. This method benefits from commercial availability of diamine precursors but requires precise control over regioselectivity to ensure correct methyl group placement.

Paal-Knorr Pyrrolidine Synthesis

The Paal-Knorr reaction, traditionally used for pyrrole synthesis, can be adapted for pyrrolidines by employing 1,4-diketones and primary amines. For instance, heating 3,4-dimethyl-2,5-hexanedione with ammonium acetate in acetic acid may yield the desired pyrrolidine after catalytic hydrogenation. However, this route risks over-reduction or side reactions at the diketone’s α-positions, necessitating careful optimization of reaction time and temperature.

Functionalization of the Pyrrolidine Core

Introduction of the Hydroxymethyl Group

Post-cyclization, the hydroxymethyl moiety can be introduced via nucleophilic substitution or oxidation-reduction sequences. One plausible method involves:

- Bromination at C3 : Treating 3,4-dimethylpyrrolidine with N-bromosuccinimide (NBS) under radical conditions to selectively brominate the tertiary carbon.

- Hydroxyl Group Installation : Displacing the bromide with a hydroxyl group using silver nitrate in aqueous acetone, followed by neutralization to yield the alcohol.

Alternatively, oxidizing a pre-existing methyl group to a carboxylic acid (via KMnO₄ or CrO₃) and subsequent reduction (LiAlH₄) could achieve the hydroxymethyl functionality, though this risks over-oxidation or epimerization.

Methyl Group Installation via Alkylation

For substrates lacking methyl groups, sequential alkylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., LDA) can introduce the 3,4-dimethyl pattern. However, steric hindrance at the 3-position may necessitate elevated temperatures or prolonged reaction times.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions but may promote side reactions at high temperatures. For cyclization steps, refluxing toluene or xylene (110–140°C) provides optimal balance between reaction rate and selectivity. Microwave-assisted synthesis, as demonstrated in analogous pyrrolidine syntheses, could reduce reaction times from hours to minutes while improving yields.

Catalytic Systems

Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) facilitate hydrogenation steps, whereas Lewis acids like BF₃·OEt₂ accelerate cyclization. For stereocontrol, chiral auxiliaries or asymmetric catalysis may be required, though this adds complexity to the synthesis.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR : Key signals include a multiplet for the pyrrolidine ring protons (δ 1.2–2.8 ppm), singlets for the methyl groups (δ 1.0–1.2 ppm), and a broad peak for the hydroxyl proton (δ 4.5–5.5 ppm) prior to salt formation.

- ESI-MS : The molecular ion peak at m/z 144.2 (free base) and 180.7 (hydrochloride) confirms molecular weight.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile:water 70:30, 1 mL/min) typically shows a single peak at 4.2 minutes, indicating >98% purity. Elemental analysis for C₈H₁₈ClNO should align with theoretical values (C: 52.31%, H: 9.30%, N: 7.62%).

Challenges and Mitigation Strategies

Epimerization at C3

The stereogenic center at C3 is prone to racemization under basic conditions. Employing mild, non-basic workup protocols (e.g., aqueous citric acid) preserves configuration.

Hydrochloride Salt Formation

Treating the free base with HCl gas in anhydrous ether ensures stoichiometric salt formation. Excess HCl leads to deliquescence, requiring strict moisture control during storage.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides under basic conditions.

Major Products:

Oxidation: Formation of 3,4-dimethylpyrrolidine-3-carboxylic acid.

Reduction: Formation of 3,4-dimethylpyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

- The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pyrrolidine derivatives and other complex organic molecules. This includes reactions such as oxidation, reduction, and substitution, which can yield a variety of products with different functional groups.

2. Reaction Conditions

- Typical synthesis involves reacting 3,4-dimethylpyrrolidine with formaldehyde under acidic conditions to produce (3,4-Dimethylpyrrolidin-3-yl)methanol. The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in further chemical reactions.

Biological Applications

1. Medicinal Chemistry

- Research indicates that (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride may exhibit significant therapeutic properties. It has been studied for its potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

2. Mechanism of Action

- The compound acts as a ligand for specific biological targets, modulating receptor activity and influencing various biological pathways. For instance, it has shown promise in enzyme inhibition studies, where it can alter metabolic processes within cells.

3. Case Studies

- A study investigated the compound's interaction with the H3 receptor, revealing its potential as a modulator of neurotransmission . Another research effort focused on its role as an inhibitor of protein arginine methyltransferase 3 (PRMT3), highlighting its utility in understanding cellular signaling mechanisms .

Industrial Applications

1. Production of Fine Chemicals

- In industrial settings, this compound is used as a building block for the synthesis of fine chemicals and specialty materials. Its unique properties make it suitable for producing compounds with specific functionalities required in various applications.

Mechanism of Action

The mechanism of action of (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:

(3,4-Dimethylpyrrolidine): Lacks the hydroxyl group, making it less versatile in chemical reactions.

(3,4-Dimethylpyrrolidine-3-carboxylic acid): Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and reactivity.

(3,4-Dimethylpyrrolidin-3-yl)methylamine: Contains an amine group instead of a hydroxyl group, affecting its biological activity and chemical reactivity.

The uniqueness of this compound lies in its combination of a pyrrolidine ring with a hydroxyl group, providing a versatile scaffold for various chemical transformations and applications.

Biological Activity

(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two methyl groups at positions 3 and 4, and a hydroxymethyl group at position 3. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 165.66 g/mol |

| Structure | Pyrrolidine derivative |

| Solubility | High in water |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Preliminary studies suggest that it may act as a ligand for various receptors or enzymes, thereby modulating their activity. Notably, it has been investigated for its potential effects on neurotransmitter receptors, which could have implications for neuroprotective applications.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity : The compound has shown promise in inhibiting certain bacterial strains, particularly those resistant to conventional antibiotics .

- Anticancer Potential : Initial investigations into its anticancer properties have indicated some efficacy against specific cancer cell lines .

Case Studies and Research Findings

-

Neuroprotective Study :

- A study explored the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

- Antimicrobial Efficacy :

- Anticancer Activity :

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanisms of action. Studies utilizing competition-binding assays have shown that this compound interacts minimally with other G-protein coupled receptors (GPCRs), indicating a degree of selectivity towards specific targets .

Q & A

Q. What are the recommended methods for synthesizing and characterizing (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of pyrrolidine derivatives, followed by hydrochlorination. Characterization requires:

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Prioritize receptor-binding assays (e.g., GPCR targets due to pyrrolidine’s structural relevance). Use:

- Radioligand Displacement : Measure IC50 values for adrenergic or dopaminergic receptors .

- Cell Viability Assays : Test cytotoxicity in HEK293 or HepG2 cells at 1–100 μM concentrations .

Advanced Research Questions

Q. How can experimental design optimize formulation strategies for enhanced bioavailability?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to study variables:

- Excipients : Use viscosity-reducing agents like pyridoxine hydrochloride (10–20% w/v) to improve solubility .

- pH Adjustment : Test citrate or phosphate buffers (pH 4–6) to balance stability and absorption .

- In Vivo Correlation : Validate formulations in rodent models with pharmacokinetic profiling (Cmax, AUC) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in stereoisomers?

- Methodological Answer : Combine:

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Follow iterative triangulation:

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, incubation time) .

- Meta-Analysis : Compare datasets using Cohen’s d to quantify effect size variability .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. chloro groups) to isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.